![molecular formula C17H9Cl2N3O2S B2884228 6,8-Dichloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2h-chromen-2-one CAS No. 313980-60-8](/img/structure/B2884228.png)
6,8-Dichloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2h-chromen-2-one
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Description
6,8-Dichloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2h-chromen-2-one, also known as DCTOC, is a synthetic compound that has been widely used in scientific research. DCTOC is a member of the chromone family and is known for its diverse biological activities.
Safety and Hazards
This compound is intended for research use only and is not intended for human or veterinary use. Specific safety data for this compound is not available, but similar compounds require careful handling. For instance, in case of skin contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Mechanism of Action
Target of Action
It is known that similar compounds, such as non-steroidal anti-inflammatory drugs (nsaids), exert their analgesic, anti-inflammatory, and anti-pyretic effects through inhibition of the cyclo-oxygenase (cox) enzyme .
Mode of Action
Based on the mechanism of action of similar compounds, it can be inferred that it might inhibit the cox enzyme, which is involved in the synthesis of prostaglandins responsible for fever, pain, sensitization, and inflammation .
Biochemical Pathways
It is known that the inhibition of the cox enzyme by similar compounds leads to a decrease in the production of prostaglandins, which play a key role in the inflammatory response .
Result of Action
The inhibition of the cox enzyme by similar compounds leads to a decrease in the production of prostaglandins, which can result in reduced inflammation, pain, and fever .
properties
IUPAC Name |
3-(5-anilino-1,3,4-thiadiazol-2-yl)-6,8-dichlorochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N3O2S/c18-10-6-9-7-12(16(23)24-14(9)13(19)8-10)15-21-22-17(25-15)20-11-4-2-1-3-5-11/h1-8H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUXDZBOLSBAMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2h-chromen-2-one |
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